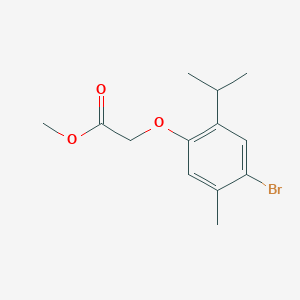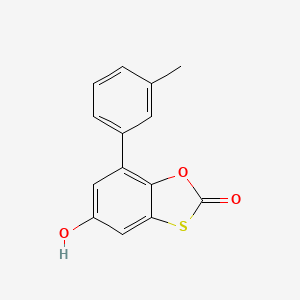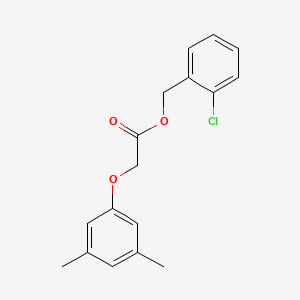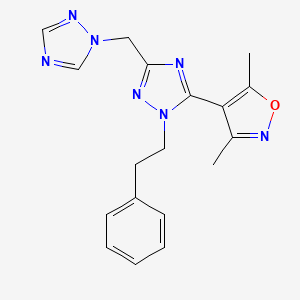![molecular formula C19H23NO4 B5674187 N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5674187.png)
N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a derivative of coumarin, which is a natural compound found in many plants and has been known to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is its broad range of biological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of the compound's potential as a treatment for various diseases, including neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Overall, N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has shown great promise as a therapeutic agent and is an important area of research in medicinal chemistry.
Méthodes De Synthèse
N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be synthesized through a multi-step process involving the reaction of coumarin with various reagents. One of the most commonly used methods involves the reaction of coumarin with cycloheptylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 4-methyl-2-oxo-2H-chromene-7-carboxylic acid to obtain the final compound.
Applications De Recherche Scientifique
N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-10-19(22)24-17-11-15(8-9-16(13)17)23-12-18(21)20-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGUPHKANTMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-benzimidazole-2-carboxamide](/img/structure/B5674106.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B5674107.png)




![1-isobutyl-3-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5674149.png)

![9-methyl-2-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5674172.png)



![(1S*,5R*)-6-[(2-pyridinylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674209.png)
